

An In-depth Technical Guide to the Synthesis of Iodoacetamide Azide

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Compound of Interest

Compound Name: Iodoacetamide azide

Cat. No.: B13729991

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthesis pathways for **Iodoacetamide Azide**, a bifunctional reagent of significant interest in chemical biology and drug development. This document outlines the primary synthetic routes, provides detailed experimental protocols derived from analogous reactions, and presents key quantitative data to facilitate its preparation in a laboratory setting.

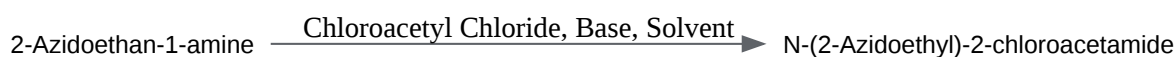
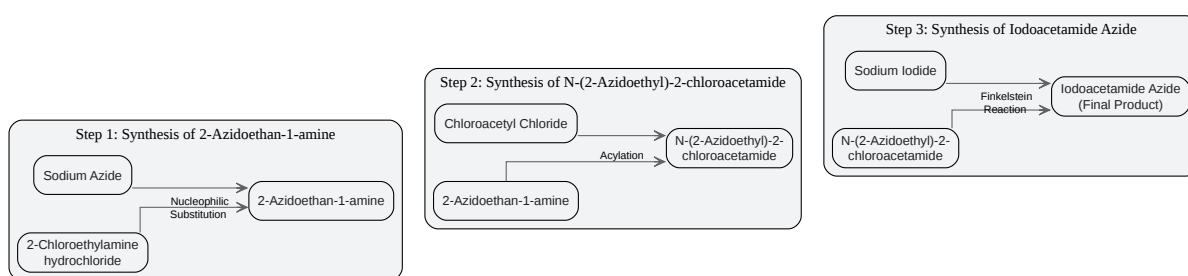
Introduction

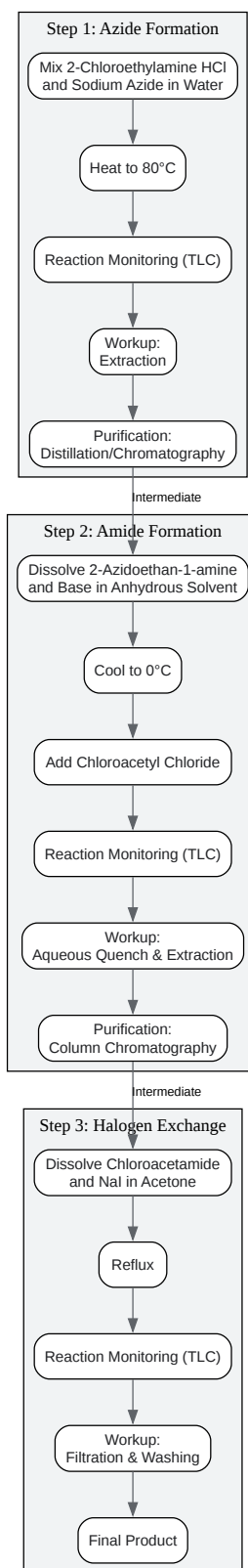
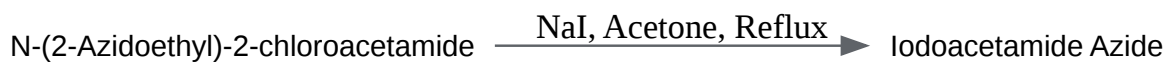
Iodoacetamide azide is a valuable chemical tool that incorporates two highly useful reactive groups: an iodoacetamide and an azide. The iodoacetamide moiety serves as an efficient alkylating agent, primarily targeting thiol groups in cysteine residues within proteins, making it a powerful tool for proteomics and protein chemistry. The azide group is a versatile chemical handle for "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the conjugation of biomolecules to a wide array of probes, tags, or other molecules of interest. The combination of these functionalities in a single molecule allows for orthogonal bioconjugation strategies, making **Iodoacetamide azide** a key reagent for creating complex bioconjugates, activity-based probes, and targeted therapeutics.

Core Synthesis Pathway

The most logical and established synthetic route to **iodoacetamide azide** proceeds through a three-step sequence starting from readily available precursors. This pathway involves the synthesis of a key intermediate, 2-azidoethan-1-amine, followed by acylation and a subsequent halogen exchange reaction.

A high-level overview of this pathway is presented below:





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